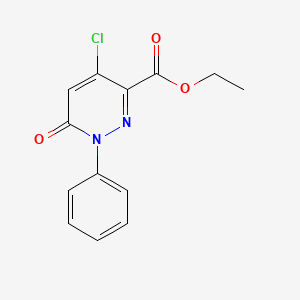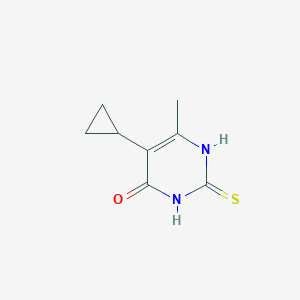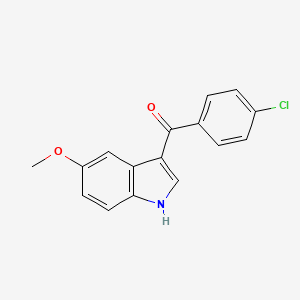
2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide, also known as CMPPA, is an organic compound composed of two aromatic rings, a piperazine ring, and a chlorine-substituted phenyl ring. It is a small molecule drug that has been investigated for its potential therapeutic applications in the treatment of several diseases. CMPPA has been studied as an anti-inflammatory, anti-cancer, and anti-viral agent, and has been used in laboratory experiments to investigate its pharmacological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions : This compound is involved in chemical synthesis and reactions. For instance, it reacts with alkylmagnesium halides like methyl-, ethyl-, and n-butylmagnesium iodide to form products with specific structures (Mustafa, Mansour, & Zaher, 1970). This indicates its potential use in organic synthesis and the development of new compounds.
Neuropharmacological Effects : Research has explored its roles in modulating serotonin receptor subtypes, which are crucial for antinociception in the spinal cord of rats (Jeong, Choi, & Yoon, 2004). This suggests its potential applications in pain management and neurological research.
Molecular Docking and Enzyme Inhibition : A study focused on the synthesis and molecular docking of similar compounds, examining their potential therapeutic effects for Alzheimer's disease (Hussain et al., 2016). This indicates its relevance in the development of treatments for neurodegenerative disorders.
Radiosynthesis for Medical Imaging : Another study described an efficient method for the radiosynthesis of a similar compound, highlighting its potential use in medical imaging (Wilson, DaSilva, & Houle, 1996). This suggests its application in diagnostic procedures, particularly in positron emission tomography (PET) scanning.
Antagonistic Properties on Receptors : Research has identified compounds with a similar structure as highly selective antagonists for certain receptors, like dopamine D3 receptors (Yuan et al., 1998). This indicates its potential use in studying and treating psychiatric disorders.
Polymer Synthesis : It has also been used in the synthesis of ordered polymers, demonstrating its utility in materials science (Yu, Seino, & Ueda, 1999).
Antipsychotic Potential : Some studies have evaluated similar compounds for their potential as antipsychotic agents (Norman et al., 1996). This suggests its application in developing new treatments for mental health conditions.
Antimicrobial Activities : Compounds with a similar structure have been synthesized and screened for antimicrobial activities, showing potential in developing new antibiotics (Bektaş et al., 2007).
Propriétés
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c1-20-12-13-21(26)18-24(20)28-16-14-27(15-17-28)19-25(30)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18H,14-17,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZOPPJWJONNRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2367336.png)

![3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2367339.png)

![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)




![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)


![7-Methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2367353.png)
